molecular formula C20H14O7 B12796787 (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

Cat. No.: B12796787
M. Wt: 366.3 g/mol
InChI Key: AUWGMDYISSBOED-MZXHQTIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of cladospirone bisepoxide involves feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp. (strain F-24’707). The production starts at about 31 hours and reaches a maximum after 47 hours . The compound is isolated from the culture broth after homogenization in the presence of ethyl acetate and centrifugation to remove insoluble material. The extract is then dried using anhydrous sodium sulfate and purified through repeated silica gel chromatography followed by a chromatography step using Sephadex LH-20 .

Industrial Production Methods

Optimization of media and fermentation conditions can achieve a titer of up to 1.5g/liter on a shake level and 1.16g/liter on a bioreactor scale . This involves cultivating the fungus in Erlenmeyer flasks and using ethyl acetate for extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Cladospirone bisepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of epoxide groups and a spiroketal unit .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound’s complex structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Cladospirone bisepoxide is unique due to its dual epoxide groups and spiroketal structure. Similar compounds include other members of the spirobisnaphthalene family, such as palmarumycin C12 and diepoxin ζ . These compounds share structural similarities but differ in their specific bioactivities and chemical properties. Cladospirone bisepoxide stands out due to its higher selectivity and potency against certain microorganisms .

Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(2'S,3'R,5'R)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

InChI

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12?,15-,16+,17-,18?,19?/m1/s1

InChI Key

AUWGMDYISSBOED-MZXHQTIBSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2

Origin of Product

United States

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